molecular formula C22H24N4O2 B2764845 N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline CAS No. 1705270-55-8

N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline

Cat. No.: B2764845
CAS No.: 1705270-55-8
M. Wt: 376.46
InChI Key: PVUFJFALJKDKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a quinoxalin-2-yloxy group via a piperidin-1-yl methanone linkage. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Quinoxalin-2-yloxy Intermediate: This step involves the reaction of quinoxaline with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a piperidine derivative.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic aromatic substitution reaction, where a dimethylamine reacts with a halogenated phenyl derivative.

    Coupling Reaction: The final step involves coupling the quinoxalin-2-yloxy intermediate with the dimethylamino phenyl derivative under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or quinoxaline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules and their interactions.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its pharmacological properties and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure and reactivity could make it a promising lead compound for the development of new pharmaceuticals.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for the production of various chemical products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline: shares similarities with other quinoxaline derivatives and piperidine-containing compounds.

    Quinoxaline Derivatives: Compounds like quinoxaline N-oxides or quinoxaline-based drugs.

    Piperidine-Containing Compounds: Molecules such as piperidine-based pharmaceuticals or intermediates.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-25(2)17-9-7-16(8-10-17)22(27)26-13-11-18(12-14-26)28-21-15-23-19-5-3-4-6-20(19)24-21/h3-10,15,18H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUFJFALJKDKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.